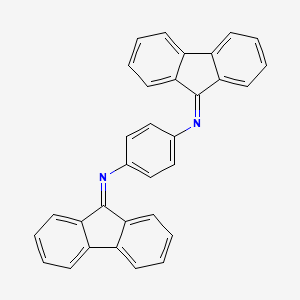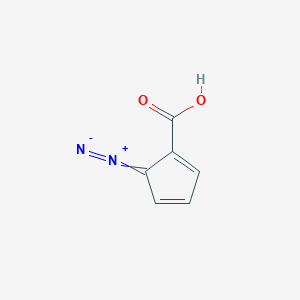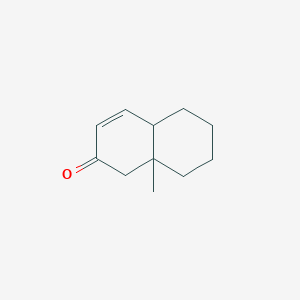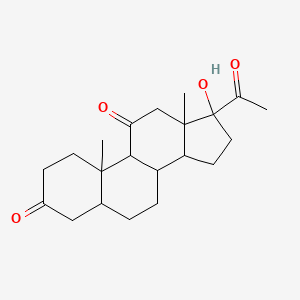amino}benzoate CAS No. 23145-61-1](/img/structure/B14009292.png)
Methyl 2-{[(3,4-dimethoxyphenyl)methyl](4-methylbenzene-1-sulfonyl)amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER: is a complex organic compound with a unique structure that combines benzoic acid, dimethoxyphenyl, and methylphenyl sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with dimethoxyphenyl and methylphenyl sulfonyl chlorides under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
- Benzoic acid, 3,4-dimethoxy-, methyl ester
- Benzoic acid, 2,3-dimethoxy-, methyl ester
- Benzoic acid, 2-(methylamino)-, methyl ester
Uniqueness: BENZOIC ACID,2-[[(3,4-DIMETHOXYPHENYL)METHYL][(4-METHYLPHENYL)SULFONYL]AMINO]-, METHYL ESTER is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
23145-61-1 |
|---|---|
Formule moléculaire |
C24H25NO6S |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
methyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C24H25NO6S/c1-17-9-12-19(13-10-17)32(27,28)25(21-8-6-5-7-20(21)24(26)31-4)16-18-11-14-22(29-2)23(15-18)30-3/h5-15H,16H2,1-4H3 |
Clé InChI |
USSDDCCKQCXZHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)


![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)

![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)

![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)

![2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14009268.png)
